- Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst, Journal of Organic Chemistry, 2020, 85(13), 8732-8739
Cas no 94444-96-9 (5-Methoxy-1H-indazole)
5-Methoxy-1H-indazole structure
Product Name:5-Methoxy-1H-indazole
CAS 번호:94444-96-9
MF:C8H8N2O
메가와트:148.16192150116
MDL:MFCD07781657
CID:61724
PubChem ID:13346860
Update Time:2025-11-02
5-Methoxy-1H-indazole 화학적 및 물리적 성질
이름 및 식별자
-
- 5-Methoxy-1H-indazole
- : 5-METHOXY-1H-INDAZOLE
- 1H-INDAZOLE,5-METHOXY-
- 5-Methoxy (1H)indazole
- 5-Methoxyindazole
- 1H-Indazole, 5-methoxy-
- 2H-Indazole, 5-methoxy-
- 5-methoxy-indazole
- PubChem11084
- GZWWDKIVVTXLFL-UHFFFAOYSA-N
- BCP27396
- FCH857343
- BDBM50099402
- VI20055
- PB32539
- TRA0083056
- OR110371
- SY020404
- BL004020
- A
- 5-Methoxy-1H-indazole (ACI)
- 5-methoxy-1~{H}-indazole
- MFCD07781657
- SVT
- J-517661
- AKOS005146475
- 94444-96-9
- CS-D0861
- SCHEMBL1141784
- SS-6019
- SCHEMBL18003378
- CHEMBL15739
- AC-29479
- DTXSID20537722
- DB-007066
-
- MDL: MFCD07781657
- 인치: 1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)
- InChIKey: GZWWDKIVVTXLFL-UHFFFAOYSA-N
- 미소: N1NC2C(=CC(=CC=2)OC)C=1
계산된 속성
- 정밀분자량: 148.06400
- 동위원소 질량: 148.063662883g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 1
- 복잡도: 140
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.2
- 토폴로지 분자 극성 표면적: 37.9
- 표면전하: 0
- 상호 변형 이기종 수량: 2
실험적 성질
- 밀도: 1.244
- 비등점: 312.5℃ at 760 mmHg
- 플래시 포인트: 312.497 °C at 760 mmHg
- 굴절률: 1.647
- PSA: 37.91000
- LogP: 1.57150
5-Methoxy-1H-indazole 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 위험 범주 코드: 22-41
- 보안 지침: 26-39
- 저장 조건:Sealed in dry,Room Temperature
5-Methoxy-1H-indazole 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
?? ?? ??:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
5-Methoxy-1H-indazole 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001417-5g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 5g |
$183.60 | 2023-08-31 | |
| Alichem | A269001417-10g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 10g |
$312.00 | 2023-08-31 | |
| Alichem | A269001417-25g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 25g |
$556.20 | 2023-08-31 | |
| Fluorochem | 092863-1g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 1g |
£36.00 | 2022-03-01 | |
| Fluorochem | 092863-5g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 5g |
£130.00 | 2022-03-01 | |
| Fluorochem | 092863-10g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 10g |
£224.00 | 2022-03-01 | |
| Fluorochem | 092863-25g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 25g |
£442.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178408-5g |
5-Methoxy-1H-indazole |
94444-96-9 | 97% | 5g |
¥1615.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178408-1g |
5-Methoxy-1H-indazole |
94444-96-9 | 97% | 1g |
¥529.90 | 2023-09-01 | |
| BAI LING WEI Technology Co., Ltd. | 127427-1G |
5-Methoxy-1H-indazole, 97% |
94444-96-9 | 97% | 1G |
¥ 203 | 2022-04-26 |
5-Methoxy-1H-indazole 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Hantzsch ester Catalysts: Diisopropylethylamine , Copper(1+), [1,1′-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosphine-κP]](2… Solvents: Tetrahydrofuran ; 24 h
참조
합성 방법 2
반응 조건
1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt
참조
- Preparation of indazole and application of said indazole in synthesis of medicine, China, , ,
합성 방법 3
반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
참조
- Aminopiperidine indazoles as orally efficacious melanin concentrating hormone receptor-1 antagonists, Bioorganic & Medicinal Chemistry Letters, 2005, 15(23), 5293-5297
합성 방법 4
반응 조건
1.1 Reagents: Acetic anhydride , Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C
1.4 Reagents: Water ; 10 min, 0 °C
1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C
1.4 Reagents: Water ; 10 min, 0 °C
1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C
참조
- Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
참조
- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine, Journal of Organic Chemistry, 2006, 71(21), 8166-8172
합성 방법 6
반응 조건
1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
참조
- Copper(I) Oxide-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones: Efficient Synthesis of Indazoles, Advanced Synthesis & Catalysis, 2016, 358(6), 926-939
합성 방법 7
반응 조건
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; rt; 3 h, rt
참조
- Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328
합성 방법 8
반응 조건
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt
참조
- Synthesis of new dehydro 2-azatryptophans and derivatives via Heck cross-coupling reactions of 3-iodoindazoles with methyl 2-(acetylamino)acrylate, Synthesis, 2006, (20), 3506-3514
합성 방법 9
반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 10 min, 80 °C
1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C
1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C
참조
- A general synthesis of diversely substituted indazoles and hetero-aromatic derivatives from o-halo-(het)arylaldehydes or -phenones, Tetrahedron, 2014, 70(44), 8413-8418
합성 방법 10
반응 조건
참조
- Competitive pathways in the reaction between aromatic azosulfides and enolates in DMSO, Phosphorus, 1993, 74(1-4), 409-10
합성 방법 11
반응 조건
1.1 Reagents: Potassium acetate , 18-Crown-6 Solvents: Chloroform
참조
- Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptamines, Tetrahedron Letters, 2002, 43(15), 2695-2697
합성 방법 12
반응 조건
1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: Dimethylformamide ; 5 h, 120 °C
참조
- A novel copper-catalyzed, hydrazine-free synthesis of N-1 unsubstituted 1H-indazoles using stable guanylhydrazone salts as substrates, Tetrahedron, 2021, 91,
합성 방법 13
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; overnight, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
참조
- Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and [3,3]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium Salts, Advanced Synthesis & Catalysis, 2022, 364(22), 3782-3788
합성 방법 14
반응 조건
1.1 Reagents: Hydrazine hydrochloride (1:?) Solvents: Ethanol ; 3 h, reflux
참조
- Synthesis, antifungal activity and qsar of novel pyrazole amides as succinate dehydrogenase inhibitors, Heterocycles, 2018, 96(1), 74-85
합성 방법 15
반응 조건
1.1 Reagents: Acetic acid , Sodium nitrite , Hydrochloric acid , Ammonium tetrafluoroborate Solvents: Water ; 0 °C → rt
1.2 Reagents: Potassium acetate Solvents: Ethyl acetate
1.2 Reagents: Potassium acetate Solvents: Ethyl acetate
참조
- Discovery and SAR of spirochromane Akt inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2410-2414
합성 방법 16
반응 조건
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt
참조
- Preparation of quinolines, indazoles, and their analogs as thyroid receptor agonists, World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
참조
- Product class 2: 1H- and 2H-indazoles, Science of Synthesis, 2002, 12, 227-324
5-Methoxy-1H-indazole Raw materials
- 2-Hydroxy-5-methoxybenzaldehyde
- 5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indazole
- Borate(1-),tetrafluoro-
- 4-Methoxy-2-methylaniline
- 2-Bromo-5-methoxybenzaldehyde
- (5-methoxy-2-nitrophenyl)methanamine
- 1H-Indazole, 5-methoxy-1-(phenylsulfonyl)-
5-Methoxy-1H-indazole Preparation Products
5-Methoxy-1H-indazole 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:94444-96-9)5-Methoxy-1H-indazole
주문 번호:A15924
인벤토리 상태:in Stock
재다:250.0g/100.0g/50.0g/25.0g
순결:99%
마지막으로 업데이트된 가격 정보:Monday, 2 September 2024 16:00
가격 ($):1055.0/527.0/310.0/183.0
Email:sales@amadischem.com
5-Methoxy-1H-indazole 관련 문헌
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
94444-96-9 (5-Methoxy-1H-indazole) 관련 제품
- 3522-07-4(6-Methoxyindazole)
- 15579-15-4(1H-Indazol-5-ol)
- 23244-88-4(1H-Indazol-6-ol)
- 201033-36-5(6-methoxy-Phthalazine)
- 105391-65-9(5-(Difluoromethoxy)-1H-indazole)
- 92224-23-2(6-Methoxy-1H-indazol-5-ol)
- 351210-06-5(4-Methoxy-1H-indazole)
- 7746-30-7(5,6-Dimethoxy-1H-indazole)
- 518990-35-7(5-Ethoxy-1H-indazole)
- 133841-05-1(7-Methoxy-1H-indazole)
추천 공급업체
Amadis Chemical Company Limited
(CAS:94444-96-9)5-Methoxy-1H-indazole
순결:99%/99%/99%/99%
재다:250.0g/100.0g/50.0g/25.0g
가격 ($):1055.0/527.0/310.0/183.0